(R)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
Overview
Description
®-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine is a chemical compound that features a pyridine ring substituted with a 4-chlorophenyl group and a piperidin-4-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine typically involves the following steps:
Formation of the Piperidin-4-yloxy Intermediate: This step involves the reaction of piperidine with an appropriate chlorinating agent to form the piperidin-4-yloxy intermediate.
Coupling with 4-Chlorophenyl Group: The intermediate is then coupled with a 4-chlorophenyl group using a suitable coupling reagent such as a palladium catalyst.
Introduction of the Pyridine Ring: Finally, the pyridine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of ®-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can also enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ®-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
®-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)thiophene: Similar structure but with a thiophene ring instead of a pyridine ring.
Uniqueness
®-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine is unique due to the presence of the pyridine ring, which can participate in additional interactions and reactions compared to benzene or thiophene analogs. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(R)-(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c18-14-6-4-13(5-7-14)17(16-3-1-2-10-20-16)21-15-8-11-19-12-9-15/h1-7,10,15,17,19H,8-9,11-12H2/t17-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZYADIPHOGUDN-QGZVFWFLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1O[C@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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